N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)acetamide
Description
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopropyl group, a pyrrolidinone ring, and a pyridine moiety, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14-2-1-9-17(14)11-15(20)18(13-3-4-13)10-12-5-7-16-8-6-12/h5-8,13H,1-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDHSPJYJPZHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)N(CC2=CC=NC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amino acid derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or cyclopropylcarbene.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Final Coupling Step: The final step involves coupling the intermediate compounds to form the desired this compound under suitable reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features and possible biological activities.
Pharmacology: Studies can investigate its interactions with biological targets, such as enzymes or receptors, to understand its pharmacological effects.
Materials Science: The compound’s chemical properties may make it suitable for use in the development of new materials with specific functionalities.
Biology: Research can focus on its effects on cellular processes and its potential as a tool for studying biological pathways.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure but with a pyridine moiety at a different position.
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide: Another positional isomer with the pyridine moiety at the 2-position.
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
